molecular formula C8H12N4 B2499700 2-(Bis(ethylamino)methylene)malononitrile CAS No. 145967-39-1

2-(Bis(ethylamino)methylene)malononitrile

Cat. No.: B2499700
CAS No.: 145967-39-1
M. Wt: 164.212
InChI Key: QDXUBVSBGXDRNH-UHFFFAOYSA-N
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Description

Historical Context of Malononitrile (B47326) Derivatives as Synthons

Malononitrile, a compound with the formula CH₂(CN)₂, has long been recognized as a valuable building block, or synthon, in organic synthesis. nih.gov Its utility stems from the high acidity of the central methylene (B1212753) group, flanked by two electron-withdrawing nitrile groups. This "active methylene" characteristic allows for easy deprotonation to form a stable carbanion, which can then participate in a wide array of carbon-carbon bond-forming reactions. nih.gov

Historically, the Knoevenagel condensation has been a cornerstone reaction for malononitrile, where it reacts with aldehydes and ketones to form substituted olefins known as alkylidenemalononitriles. nih.govnih.gov This reaction and others have established malononitrile and its derivatives as key precursors in the synthesis of a diverse range of compounds, including pharmaceuticals, dyes, and complex heterocyclic systems. bldpharm.com The unique reactivity of malononitrile has cemented its place as a more broadly applicable CH-acid compared to related compounds like malonic and cyanoacetic esters. bldpharm.com

Significance of Enamine Structures in Chemical Synthesis

Enamines are unsaturated organic compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. rsc.org The discovery of their synthetic potential, largely pioneered by Gilbert Stork in the 1950s and 1960s, revolutionized organic synthesis. researchgate.net Enamines are nitrogen analogs of enols but are generally more nucleophilic due to the higher electron-donating ability of the nitrogen atom compared to oxygen. researchgate.net

This enhanced nucleophilicity makes enamines excellent intermediates for a variety of transformations, including alkylation, acylation, and conjugate addition reactions, often under mild conditions. researchgate.netresearchgate.net Their ability to form new carbon-carbon bonds with high regio- and stereoselectivity has made them indispensable tools in the synthesis of complex natural products and pharmaceuticals. researchgate.net Furthermore, enamines are crucial in the formation of various heterocyclic compounds. researchgate.net

Structural Classification and Nomenclature of Malononitrile Adducts

Malononitrile adducts can be broadly classified based on the nature of the group attached to the central carbon of the malononitrile moiety. When malononitrile reacts with a carbonyl compound, the resulting product is an alkylidenemalononitrile. In the case of 2-(Bis(ethylamino)methylene)malononitrile, the structure represents a specific type of malononitrile adduct known as an enaminomalononitrile.

The nomenclature of these compounds follows the systematic rules of organic chemistry. For "this compound":

Malononitrile forms the parent name, indicating a three-carbon chain with two nitrile groups on the same carbon (propanedinitrile).

Methylene refers to the =CH₂ group attached to the malononitrile core.

Bis(ethylamino) indicates that two ethylamino (-NHEt) groups are attached to the methylene carbon.

The number 2 indicates the position of this entire substituent on the malononitrile backbone.

This systematic naming precisely describes the connectivity of the atoms within the molecule. Enaminomalononitriles can be further classified based on the substitution pattern of the enamine nitrogen (e.g., primary, secondary) and the nature of the substituents on the double bond.

Table of Related Malononitrile Derivatives

Compound NameMolecular FormulaKey Structural Feature
MalononitrileC₃H₂N₂Active methylene group
2-BenzylidenemalononitrileC₁₀H₆N₂Alkylidene group
2-(Ethoxymethylene)malononitrileC₆H₆N₂OEnol ether functionality
2-(Bis(methylthio)methylene)malononitrileC₆H₆N₂S₂Ketene (B1206846) dithioacetal functionality
This compoundC₈H₁₂N₄Enamine functionality

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(ethylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-3-11-8(12-4-2)7(5-9)6-10/h11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXUBVSBGXDRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=C(C#N)C#N)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bis Ethylamino Methylene Malononitrile and Analogues

Precursor Synthesis: 2-(Bis(methylthio)methylene)malononitrile (I)

The compound 2-(bis(methylthio)methylene)malononitrile serves as a key intermediate in the synthesis of various derivatives, including the target bis(ethylamino) compound. wisdomlib.org Its synthesis is a well-established procedure involving the reaction of an active methylene (B1212753) compound with carbon disulfide, followed by alkylation.

Malononitrile (B47326) Thioacetalization Routes Utilizing Carbon Disulfide and Alkyl Halides

A specific laboratory-scale synthesis involves treating a suspension of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) with malononitrile. rsc.org After cooling the mixture, carbon disulfide is added dropwise, followed by the addition of methyl iodide. rsc.org The reaction proceeds to form the desired ketene (B1206846) dithioacetal product, which can then be purified using techniques like column chromatography. rsc.org

Base-Promoted Reactions for Intermediate Formation

The formation of the ketene dithioacetal intermediate is critically dependent on the presence of a suitable base. The base serves to deprotonate the active methylene group of malononitrile, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of carbon disulfide. The most suitable methods for synthesizing functionalized ketene dithioacetals involve this base-promoted reaction. growingscience.com

A variety of bases have been employed for this transformation, including:

Potassium Carbonate (K₂CO₃) rsc.org

Sodium Hydride (NaH) growingscience.com

Potassium t-butoxide (t-BuOK) growingscience.com

Triethylamine growingscience.com

Lithium hydroxide monohydrate (LiOH·H₂O) growingscience.com

In a representative procedure, potassium carbonate is used in DMF. rsc.org The malononitrile is added to the K₂CO₃ suspension, and upon cooling, carbon disulfide is introduced to form a dithiolate intermediate. This intermediate is not isolated but is subsequently S-methylated in situ by the addition of methyl iodide to yield the final product, 2-(bis(methylthio)methylene)malononitrile. rsc.org The use of a phase-transfer catalyst like tetrabutylammonium bromide can also be incorporated to facilitate the reaction. rsc.org

Table 1. Reaction Parameters for the Synthesis of 2-(Bis(methylthio)methylene)malononitrile (I) rsc.org
Reactant/ReagentRoleMolar Eq.Notes
MalononitrileStarting Material1.0Active methylene compound
Carbon Disulfide (CS₂)Sulfur Source~1.1Added dropwise at 0 °C
Potassium Carbonate (K₂CO₃)Base~1.0Forms a suspension in DMF
Methyl Iodide (CH₃I)Alkylating Agent~2.0Added after CS₂
Dimethylformamide (DMF)Solvent-Reaction medium
Tetrabutylammonium bromidePhase-Transfer Catalyst~0.16Optional, facilitates reaction
Typical Yield: 75% after purification rsc.org

Amination Strategies for the Bis(ethylamino)methylene Moiety

The conversion of the precursor 2-(bis(methylthio)methylene)malononitrile to 2-(bis(ethylamino)methylene)malononitrile involves the replacement of the two methylthio (-SCH₃) groups with ethylamino (-NHCH₂CH₃) groups. This transformation is achieved through the nucleophilic character of the amine.

Nucleophilic Displacement of Thioether Groups with Secondary Amines (e.g., Pyrrolidine, Ethylamine)

The carbon-sulfur bonds in the ketene dithioacetal precursor are susceptible to cleavage by strong nucleophiles. Primary and secondary amines, such as ethylamine and pyrrolidine, act as effective nucleophiles that can attack the electron-deficient double bond of the ketene dithioacetal. This initiates a substitution reaction where the methylthio groups function as leaving groups, ultimately being displaced by the amine. The reaction typically involves mixing the ketene dithioacetal with an excess of the desired amine, often in a suitable solvent, and may require heating to proceed to completion. The result is the formation of a ketene aminal, in this case, this compound.

Conjugate Addition-Elimination Mechanisms in Enamine Formation

The mechanism for the displacement of the thioether groups is generally understood to proceed via a conjugate addition-elimination pathway, also known as nucleophilic vinylic substitution. The process is initiated by the nucleophilic attack of the amine (e.g., ethylamine) on one of the electrophilic carbons of the C=C double bond—a reaction analogous to a Michael addition. nih.gov This attack breaks the pi bond and forms a transient, negatively charged intermediate. nih.gov Subsequently, the intermediate eliminates a methylthiolate (-SCH₃) anion as a leaving group, reforming the C=C double bond and resulting in a monosubstituted enamine-thioether. The process is then repeated with a second molecule of the amine to displace the remaining methylthio group, yielding the final disubstituted ketene aminal product.

Catalytic Approaches in Amination Reactions

While the reaction between ketene dithioacetals and amines can often proceed thermally, catalytic methods have been developed for related transformations to improve efficiency and broaden substrate scope. For the synthesis of ketene aminals and related ethene-1,1-diamines, various transition metal catalysts have been explored. For instance, Nickel(II) triflate (Ni(OTf)₂) has been shown to catalyze the hydroamination of ynamides with secondary amines to produce substituted ethene-1,1-diamines. organic-chemistry.org Copper- and silver-based catalysts have also been employed in the synthesis of ketene aminals from different precursors. organic-chemistry.org These catalytic systems often function by activating the substrate or the amine, facilitating the nucleophilic attack and subsequent bond formations. Such catalytic strategies could potentially be applied to the amination of ketene dithioacetals to provide milder reaction conditions and improved yields.

Knoevenagel Condensation and Related Approaches to Methylene Malononitriles

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. rsc.orgwikipedia.org It involves the nucleophilic addition of a compound with an active methylene group to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgajrconline.org The resulting product is often an α,β-unsaturated compound, which serves as a valuable intermediate in the synthesis of a wide array of more complex molecules and materials. rsc.orgnih.gov

Condensation Reactions with Activated Methylene Compounds

The Knoevenagel condensation is a modification of the aldol condensation and is pivotal for synthesizing benzylidenemalononitrile derivatives. bhu.ac.in The reaction proceeds by combining an aromatic aldehyde with an active methylene compound, such as malononitrile. nih.govbhu.ac.in The "active" nature of the methylene group in malononitrile (CH₂ (CN)₂) stems from the two electron-withdrawing nitrile (-CN) groups attached to the central carbon. These groups stabilize the carbanion formed upon deprotonation, making the methylene protons acidic and facilitating the reaction with carbonyl compounds. ajrconline.orgresearchgate.net

The general mechanism begins with the deprotonation of the active methylene compound by a base to create a resonance-stabilized enolate. ajrconline.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. ajrconline.org The subsequent intermediate undergoes dehydration to yield the final substituted olefin product. wikipedia.org A variety of substrates, including aromatic and heterocyclic aldehydes, can be successfully employed in this reaction to generate a diverse range of methylene malononitrile analogues. banglajol.infonih.gov

Role of Basic Catalysts in Condensation Processes

Catalysts are crucial for the Knoevenagel condensation, with weak bases being the most commonly employed. wikipedia.org The primary role of the basic catalyst is to facilitate the deprotonation of the active methylene compound to generate the nucleophilic carbanion intermediate. ajrconline.org Using a mild base is essential to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

A wide variety of catalysts have been explored for this reaction, ranging from simple organic bases to complex heterogeneous systems. Organic weak bases like piperidine, ethylenediamine, and other primary, secondary, or tertiary amines are frequently used. bhu.ac.inbanglajol.info In addition, their corresponding ammonium salts, such as ammonium acetate, are also effective. bhu.ac.in

In the pursuit of more environmentally friendly and efficient synthetic routes, numerous other catalytic systems have been developed. These include:

Inorganic bases: Catalysts like LiOH·H₂O, KOH, and NaOH have been shown to effectively promote the reaction. researchgate.net

Metal oxides and mixed metal oxides: Solid-base catalysts such as MgO, ZnO, CeZrO₄⁻δ, and various clays offer advantages like ease of separation and reusability. researchgate.netresearchgate.netresearchgate.net

Urea: Urea has been utilized as an efficient and green catalyst, often under solvent-free or microwave-assisted conditions. banglajol.inforesearchgate.net

Bifunctional catalysts: Some frameworks incorporate both a Lewis acid site (metal centers) to activate the carbonyl group and a basic site (amine groups) to deprotonate the malononitrile. nih.gov

The choice of catalyst and solvent can significantly impact reaction time and yield, with many modern protocols favoring mild conditions and green solvents like water or ethanol. rsc.orgnih.gov

Table 1: Selected Catalysts for Knoevenagel Condensation of Aldehydes with Malononitrile

Catalyst Type Example Catalyst Typical Reaction Conditions Reference
Organic Base Piperidine Ethanol, Reflux wikipedia.org
Ammonium Salt Ammonium Acetate Solvent-free, Sonication bhu.ac.in
Inorganic Base Lithium Hydroxide (LiOH·H₂O) Aqueous media, 40-50°C researchgate.net
Organocatalyst Urea Solvent-free, 100°C or Microwave banglajol.inforesearchgate.net
Heterogeneous NiCu@MWCNT Water/Methanol, 25°C nih.gov
Heterogeneous CeZrO₄⁻δ Varied solvents researchgate.net
Bifunctional Amine-functionalized MOF Ethanol, Room Temperature nih.gov

Advanced Purification and Isolation Techniques

Following the synthesis of this compound and its analogues, purification is a critical step to isolate the desired compound from unreacted starting materials, catalysts, and byproducts. The most common and effective methods for purifying solid organic compounds are chromatography and crystallization.

Chromatographic Separation Methods (e.g., Silica Gel Chromatography)

Chromatography is a powerful technique used to separate the components of a mixture. terrificscience.org For the purification of methylene malononitrile derivatives, column chromatography using silica gel as the stationary phase is a standard and widely used method. silicycle.comnih.gov Silica gel is a porous, granular form of silicon dioxide that is weakly acidic and can effectively separate compounds based on their polarity. nacalaiusa.com

The fundamental principle of silica gel chromatography involves the differential partitioning of the mixture's components between a stationary phase (silica gel) and a mobile phase (an eluting solvent or solvent mixture). terrificscience.org The separation occurs because:

Polar compounds adsorb more strongly to the polar silica gel and therefore move down the column more slowly.

Less polar compounds have a weaker interaction with the stationary phase and are carried along more readily by the mobile phase, thus eluting from the column faster.

The process typically involves packing a glass column with a slurry of silica gel in a non-polar solvent. youtube.com The crude product is then dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed. The mobile phase, or eluent, is passed through the column, and fractions are collected sequentially. youtube.com The polarity of the eluent is a critical parameter and is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities. The purity of the collected fractions is commonly monitored by thin-layer chromatography (TLC). nih.gov

Table 2: Overview of Silica Gel Column Chromatography

Crystallization and Recrystallization Protocols

Crystallization is the most important method for purifying non-volatile solid organic compounds. mnstate.edupitt.edu The technique relies on the differences in solubility between the desired compound and its impurities in a given solvent. The underlying principle is that most solids are more soluble in a hot solvent than in a cold one. pitt.edusavemyexams.com

The general procedure for recrystallization involves several key steps:

Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below. It should not react with the compound and should dissolve impurities either very well (so they remain in solution upon cooling) or not at all (so they can be filtered off while hot). pitt.edu For polar molecules containing nitrogen or oxygen, alcohol/water mixtures are often suitable. mnstate.edu

Dissolution: The impure solid is dissolved in a minimum amount of the hot (boiling or near-boiling) solvent to create a saturated or near-saturated solution. mnstate.edulibretexts.org Using the minimum amount of solvent is crucial for maximizing the yield of the purified product. mnstate.edu

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them. pitt.edu

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the desired compound decreases, and it begins to crystallize, forming a pure crystal lattice that excludes the soluble impurities. mnstate.edulibretexts.org Rapid cooling should be avoided as it can lead to the formation of small, impure crystals. mnstate.edu

Crystal Collection: The purified crystals are collected by vacuum filtration using a Büchner funnel. mnstate.edupitt.edu

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities and are then dried to remove residual solvent. pitt.edu

This method is highly effective for obtaining compounds with a high degree of purity and is applicable on both small and large scales. mnstate.edugoogle.com

Chemical Reactivity and Derivatization Strategies of 2 Bis Ethylamino Methylene Malononitrile

Nucleophilic Reactivity of the Enaminomalononitrile Moiety

The core of 2-(Bis(ethylamino)methylene)malononitrile's reactivity lies in the enamine-like character of its structure. The nitrogen atoms of the ethylamino groups donate electron density into the double bond, rendering the α-carbon (the carbon atom bearing the nitrile groups) electrophilic and the β-carbon (the carbon atom bearing the amino groups) nucleophilic. This nucleophilic β-carbon is the primary site of reaction with a wide array of electrophilic reagents.

Reactions with Diverse Electrophiles

The nucleophilic β-carbon of the enaminomalononitrile system readily attacks various electrophiles. While specific studies on this compound are not extensively documented, the reactivity of analogous enaminonitriles demonstrates their versatility. For instance, related compounds react with electrophiles such as isothiocyanates. The reaction of 2-(1-phenyl-2-thiocyanato-ethylidene)malononitrile with various electrophilic and nucleophilic reagents has been reported, highlighting the reactivity of this class of compounds. nih.govmdpi.com The enamine carbon can participate in substitution reactions, displacing leaving groups and forming new carbon-carbon or carbon-heteroatom bonds. The specific outcomes of these reactions are often dependent on the nature of the electrophile and the reaction conditions employed.

Utilization as a Michael Donor in Addition Reactions

The nucleophilic character of the enaminomalononitrile moiety makes it an excellent Michael donor for conjugate addition reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor) in a 1,4-addition fashion. chemistrysteps.com

The enamine component of this compound can add to Michael acceptors, leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. This reaction is a powerful tool for carbon chain extension and the construction of complex molecular frameworks. Although malononitrile (B47326) itself is a classic Michael donor, its enamine derivatives exhibit modified reactivity, often providing access to highly functionalized products that can serve as precursors for further transformations, including cyclization reactions. researchgate.net

Table 1: Michael Addition Reaction with Enaminomalononitrile Analogues This table is illustrative of the general reactivity and may not represent reactions with the specific subject compound.

Michael Donor Michael Acceptor Product Reference
Malononitrile Benzalacetone Optically active dicyanoethyl derivatives researchgate.net
Malononitrile 3-Methyleneisocamphanone 3-exo-(2,2-dicyanoethyl)isocamphanone researchgate.net
Malononitrile Acylethynylpyrroles 2-(3-amino-2,4-dicyanophenyl)pyrroles nih.gov

Heterocyclic Ring Formation via Cyclization Reactions

One of the most significant applications of this compound and related enaminonitriles is their use as synthons for the construction of diverse heterocyclic rings. The combination of nucleophilic and electrophilic centers within the molecule, along with the reactive nitrile groups, allows for a variety of cyclization strategies.

Synthesis of Polyfunctionalized Pyrimidine (B1678525) Derivatives

Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmacologically active compounds. bu.edu.eg The synthesis of a pyrimidine ring often involves the condensation of a three-carbon unit with a reagent containing an N-C-N fragment, such as guanidine (B92328), urea, or amidines. bu.edu.eg

The enaminomalononitrile framework of this compound can serve as the three-carbon (C-C-C) component in such syntheses. Reaction with dinucleophiles like amidines can lead to the formation of highly substituted pyrimidine derivatives. For example, malononitrile dimer, a related compound, has been utilized in the synthesis of various pyrimidine motifs. researchgate.netnih.gov The reaction typically proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and elimination of a small molecule (like an amine), leading to the aromatic pyrimidine ring. This approach allows for the introduction of various substituents onto the pyrimidine core, making it a versatile method for generating libraries of polyfunctionalized pyrimidines. nih.gov

Formation of Thiazine and Thiazole Systems

Thiazoles and thiazines are sulfur- and nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.netnih.gov The enaminomalononitrile scaffold is a useful precursor for these ring systems.

The synthesis of thiazoles often involves the reaction of a substrate containing a thioamide group with an α-haloketone (Hantzsch synthesis). organic-chemistry.org Alternatively, the enaminomalononitrile itself can react with sulfur-containing reagents. For example, the reaction of related malononitrile derivatives with sources of sulfur and nitrogen can lead to thiazole formation. While direct synthesis from this compound is not explicitly detailed in the provided context, analogous structures are known to participate in such cyclizations. The reaction of 2-(1-phenyl-2-thiocyanatoethylidene)malononitrile has been shown to produce thiazole derivatives. nih.govmdpi.com

Construction of Oxazoline and Benzimidazole Rings

Oxazolines are five-membered heterocyclic compounds containing both oxygen and nitrogen. ijpsr.com Their synthesis can be achieved through the cyclization of β-amino alcohols with various functional groups, including nitriles. mdpi.comnih.govresearchgate.net The nitrile groups of this compound could potentially participate in cyclization reactions with 1,2-aminoalcohols, especially under acid catalysis, to form substituted oxazolines.

Benzimidazoles are another important class of heterocycles, often synthesized by the condensation of o-phenylenediamines with carboxylic acids or their derivatives. rsc.org The enaminomalononitrile moiety offers a potential pathway to benzimidazole synthesis. The reaction with o-phenylenediamine could proceed through nucleophilic attack by one of the amino groups of the diamine onto the electrophilic carbon of the enamine system, followed by intramolecular cyclization and elimination to form the benzimidazole ring system. Multi-component reactions involving 2-aminobenzimidazole, aldehydes, and malononitrile are known to produce fused pyrimido[1,2-a]benzimidazole systems, demonstrating the utility of these building blocks in constructing complex benzimidazole-containing structures. rjlbpcs.comnih.gov

Table 2: Heterocyclic Systems Synthesized from Malononitrile Analogues This table illustrates the synthetic potential of the enaminomalononitrile core structure.

Starting Material Component Reagent Heterocyclic Product Reference
Malononitrile Dimer Enaminones Pyridines nih.gov
2-Aminobenzimidazole, Malononitrile Aromatic Aldehydes Pyrimido[1,2-a]benzimidazoles rjlbpcs.comnih.gov
Diazotized 2-aminobenzimidazole, Malononitrile Secondary Amines Enaminonitrile derivatives
Malononitrile Dimer Phenyl isothiocyanate, Amidines Pyrimidines researchgate.net

Tandem Cyclization and C(sp2)-N Coupling Pathways

Enaminonitriles, such as this compound, are valuable precursors for the synthesis of fused heterocyclic systems through tandem reactions that involve both cyclization and the formation of a carbon-nitrogen bond at an sp2-hybridized carbon. These pathways offer an efficient route to complex molecules by forming multiple bonds in a single synthetic sequence.

Research into related enaminonitriles and their precursors has demonstrated their utility in constructing fused pyridine and pyrimidine ring systems. For instance, the reaction of enaminonitriles with other reactive species can initiate a cascade of events leading to the formation of a new ring fused to another heterocyclic core. While specific studies on this compound are not extensively documented in this exact context, the reactivity of analogous compounds provides significant insights. For example, a photoredox-catalyzed intermolecular tandem sulfonamination/cyclization of enaminones has been developed, showcasing a method to form C-N bonds and a new ring in one process. nih.gov

The general strategy often involves the initial reaction at the enamine nitrogen or the adjacent carbon, followed by an intramolecular cyclization that forges a new C-N bond. This can be seen in the synthesis of polysubstituted pyrroles through the tandem cyclization of α-oxoketene-N,S-acetals with β-ketodinitriles, a reaction that proceeds via enamine formation and subsequent intramolecular cyclization. nih.gov Copper-catalyzed tandem cyclization and coupling of enynones with enaminones further illustrates the potential to construct complex fused systems like furano-pyrroles. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
EnaminoneN-Sulfonylaminopyridinium SaltPhotoredox Catalyst3-Sulfonaminated Chromone nih.gov
α-Oxoketene-N,S-acetalβ-KetodinitrileCu(MeCN)4BF4, Ag2CO3Polysubstituted Pyrrole nih.gov
EnynoneEnaminoneCopper CatalystMultisubstituted Furan / Furano-pyrrole rsc.org

Multi-Component Reactions Involving Enaminomalononitriles

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Enaminonitriles are excellent substrates for MCRs due to their multiple reactive sites.

The reactivity of the enaminonitrile scaffold allows for its participation in one-pot syntheses to generate diverse and complex heterocyclic structures. A prominent example is the synthesis of pyrido[2,3-d]pyrimidine derivatives. These reactions often involve the condensation of an enaminonitrile or a precursor like 6-aminouracil with an aldehyde and an active methylene (B1212753) compound such as malononitrile. scirp.orgrsc.org

The versatility of this approach is highlighted by the variety of catalysts and conditions that can be employed, including the use of bismuth(III) triflate as a green and reusable catalyst. scirp.org These reactions typically proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps to afford the final fused heterocyclic product. The ability to modify the starting materials allows for the generation of a library of compounds with diverse substitution patterns.

The mechanism of these coupling reactions often begins with a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile. nih.gov This generates a highly electrophilic intermediate. The enamine component then acts as a nucleophile, typically through a Michael addition reaction.

In the synthesis of pyrido[2,3-d]pyrimidines, the proposed mechanism involves the initial formation of a benzylidene malononitrile from the reaction of an aromatic aldehyde and malononitrile, catalyzed by a Lewis acid such as Bi(OTf)3. scirp.org The 6-aminouracil then undergoes a Michael addition to this intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization and aromatization to yield the final product. scirp.org

Similarly, the formation of pyridines from the reaction of β-enamine carbonyl compounds with a C1 source like rongalite is believed to follow a Hantzsch-type mechanism. mdpi.com This involves the condensation of formaldehyde (generated from rongalite) with the enamine, followed by a Michael addition of a second enamine molecule, cyclization with elimination of ammonia, and final oxidation to the pyridine ring. mdpi.com Understanding these mechanistic pathways is crucial for optimizing reaction conditions and expanding the scope of these synthetic methodologies.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For molecules like 2-(bis(ethylamino)methylene)malononitrile, DFT calculations can provide deep insights into their behavior at a molecular level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by a "push-pull" system. The two ethylamino groups act as electron-donating groups (the "push"), while the two cyano groups on the malononitrile (B47326) moiety act as electron-withdrawing groups (the "pull"). This electronic arrangement leads to a significant intramolecular charge transfer (ICT) from the amino groups to the cyano groups through the central carbon-carbon double bond.

Molecular orbital analysis, typically performed using DFT, would likely reveal a highest occupied molecular orbital (HOMO) predominantly localized on the electron-rich bis(ethylamino)methylene portion of the molecule. Conversely, the lowest unoccupied molecular orbital (LUMO) would be expected to be concentrated on the electron-deficient malononitrile fragment. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For push-pull systems, this energy gap is often smaller compared to non-polarized molecules, which is indicative of their potential for enhanced reactivity and specific electronic properties.

In a study on the related compound 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to analyze its electronic properties. The natural bond orbital (NBO) analysis in that study revealed significant intramolecular charge transfer interactions, which led to the stabilization of the molecule. researchgate.net Similar stabilizing ICT interactions would be expected in this compound.

Prediction of Spectroscopic Properties

Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would likely predict intense electronic transitions in the UV-Vis region. These transitions would correspond to the excitation of an electron from the HOMO to the LUMO, representing the intramolecular charge transfer process.

For instance, in the computational study of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, TD-DFT calculations were able to predict the electronic transition bands that were in good agreement with experimental data. researchgate.net The predicted transitions were attributed to HOMO-3 -> LUMO and HOMO -> LUMO excitations. researchgate.net Similar accuracy in predicting the UV-Vis spectrum would be anticipated for this compound.

Furthermore, DFT calculations can be employed to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies, one can assign the characteristic peaks in the experimental spectra to specific molecular motions, such as the stretching and bending of the C≡N, C=C, and N-H bonds.

Elucidation of Reaction Mechanisms and Pathways

DFT is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its synthesis, which is often achieved through a Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound (malononitrile) with a carbonyl compound or its equivalent.

Theoretical studies on the Knoevenagel condensation have utilized DFT to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate and selectivity. For the synthesis of this compound, DFT could be used to investigate the role of catalysts and the energetics of the various steps involved in the condensation process.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and preferred three-dimensional structures of molecules.

Studies on Conformational Preferences and Isomerism

The presence of the carbon-carbon double bond in this compound introduces the possibility of E/Z isomerism. Furthermore, rotation around the single bonds, particularly the C-N bonds, can lead to different conformers. The ethyl groups also have rotational degrees of freedom.

Computational studies on similar push-pull systems have shown that the planarity of the molecule is often a key factor in determining its electronic properties. A more planar conformation allows for better overlap of the p-orbitals, facilitating intramolecular charge transfer. However, steric hindrance between the substituents can lead to deviations from planarity. In a study of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives, X-ray crystallography revealed that the malononitrile group was twisted out of the plane of the aromatic rings. chemsynthesis.com

For this compound, computational conformational analysis would likely involve rotating the bonds around the central C=C-C(CN)2 core to identify the global energy minimum and other low-energy conformers. These studies would help in understanding the most stable three-dimensional structure of the molecule.

Assessment of Intramolecular Interactions and Stability

The stability of different conformers of this compound is influenced by a balance of electronic and steric effects. The push-pull nature of the molecule favors a planar conformation to maximize π-conjugation and intramolecular charge transfer. However, steric repulsion between the ethyl groups and the cyano groups could force parts of the molecule to twist out of plane.

Excited State Theory and Photophysical Predictions

Theoretical and computational chemistry provide powerful tools to predict and understand the behavior of molecules in their electronically excited states. For a molecule like this compound, which possesses both electron-donating (bis(ethylamino)) and electron-accepting (dicyano) groups connected by a π-system, these studies are crucial for elucidating its photophysical properties, such as how it absorbs and emits light and how its properties change in different environments.

Solvatochromism and Stokes Shift Analysis for Excited State Dipole Moments

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change, observable in UV-Vis absorption and fluorescence spectra, provides significant insight into the electronic structure of a molecule in its ground and excited states. Specifically, by analyzing the shifts in spectral bands in a range of solvents with varying polarities, it is possible to estimate the change in the molecule's dipole moment upon photoexcitation.

The analysis often involves plotting the Stokes shift—the difference in energy between the absorption and emission maxima—against a solvent polarity function. Several models, such as those developed by Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet, are used for this purpose. These models relate the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent, as well as to the ground state (μ_g) and excited state (μ_e) dipole moments of the solute molecule. An increase in the Stokes shift with increasing solvent polarity typically indicates that the excited state is more polar than the ground state (μ_e > μ_g). researchgate.net

Table 1: Representative Solvatochromic Data for a Generic Donor-π-Acceptor Malononitrile Derivative This table is illustrative and based on typical values for similar compounds, not specific experimental data for this compound.

Solvent Dielectric Constant (ε) Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm-1)
Toluene 2.38 420 480 3268
Chloroform 4.81 425 495 3680
Acetone 20.7 435 520 4300
Acetonitrile 37.5 440 535 4655
DMSO 46.7 445 545 4780

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The photophysical behavior of this compound is expected to be dominated by Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-donating bis(ethylamino) moiety to an orbital centered on the electron-accepting malononitrile group. This process creates an excited state with significant charge separation.

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to study such electronic transitions. nih.govscirp.org Calculations can predict the energies of the vertical electronic transitions, their corresponding oscillator strengths (which relate to absorption intensity), and the nature of the orbitals involved. For ICT transitions, the highest occupied molecular orbital (HOMO) is typically localized on the donor part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor part. researchgate.net

In many donor-acceptor systems, the initial locally excited (LE) state can relax into a more stable, fully charge-separated ICT state, which is often stabilized in polar solvents. This relaxation may involve geometric changes, such as twisting around single bonds in the π-conjugated system, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. Computational studies on other malononitrile derivatives have shown that such ICT interactions are key to understanding their electronic and optical properties. nih.govresearchgate.net For this compound, TD-DFT calculations would likely predict an intense, low-energy absorption band corresponding to the HOMO→LUMO transition, confirming its strong ICT character.

Quantum Chemical Modeling of Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by identifying its most reactive sites and evaluating the feasibility of potential reaction pathways.

Characterization of Nucleophilic and Electrophilic Sites

The reactivity of this compound can be understood by identifying its electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A powerful tool for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov

On an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these would be the nitrogen atoms of the cyano groups and potentially the nitrogen atoms of the ethylamino groups due to their lone pairs. Regions of positive potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack. This area would likely be concentrated around the central electrophilic carbon atom of the malononitrile group, which is bonded to the two electron-withdrawing cyano groups. nih.govresearchgate.net

Another approach is Frontier Molecular Orbital (FMO) theory. The distribution of the HOMO indicates the likely sites for electrophilic attack (where the most available electrons are), while the LUMO distribution highlights the sites for nucleophilic attack (where an incoming electron would be accepted). For this molecule, the HOMO is expected to be located on the electron-rich enamine moiety, while the LUMO will be centered on the electron-deficient dicyanovinyl group.

Table 2: Predicted Reactive Sites in this compound

Site Type Predicted Location Rationale
Nucleophilic Nitrogen atoms of cyano groups High electron density due to lone pairs and π-system (Visible on MEP map)
Nucleophilic Nitrogen atoms of ethylamino groups Electron-donating character and lone pair availability (HOMO localization)
Electrophilic Central carbon of the C=C double bond Electron-withdrawing effect of two adjacent cyano groups (LUMO localization)

Applications in Materials Science and Advanced Technologies Excluding Medical/biological

Novel Synthetic Reagents and Building Blocks

The chemical architecture of 2-(Bis(ethylamino)methylene)malononitrile, featuring two reactive cyano groups and two labile ethylamino groups, establishes it as a versatile precursor in organic synthesis. It serves as a foundational component for constructing more complex molecular frameworks, particularly heterocyclic systems.

Precursors for Diverse Heterocyclic Scaffolds

The compound is a highly effective precursor for the synthesis of a wide array of heterocyclic compounds. Its utility is comparable to that of the well-studied ketene (B1206846) dithioacetal, 2-(bis(methylthio)methylene)malononitrile, where the ethylamino groups, like the methylthio groups, act as excellent leaving groups in the presence of binucleophilic reagents. This reactivity allows for the construction of various nitrogen-containing heterocycles, such as pyrimidines and pyrazoles.

The general reaction mechanism involves the nucleophilic attack by a binucleophile (e.g., an amidine or hydrazine) on the electron-deficient carbon of the double bond, followed by the displacement of one or both ethylamino groups and subsequent intramolecular cyclization onto one of the nitrile groups.

Synthesis of Pyrimidines: The reaction of this compound analogues with amidines or cyanoguanidine is a key method for constructing the pyrimidine (B1678525) ring. researchgate.netresearchgate.net For instance, in a one-pot, three-component reaction, a related ketene dithioacetal, primary amines, and cyanoguanidine react in the presence of a base like sodium ethoxide to yield highly functionalized pyrimidines. researchgate.net The enaminonitrile acts as a three-carbon synthon that reacts with the N-C-N fragment of the amidine or guanidine (B92328) to form the six-membered ring.

Synthesis of Pyrazoles: Similarly, pyrazole (B372694) derivatives can be synthesized by reacting this compound analogues with hydrazine (B178648) or its derivatives. researchgate.net The hydrazine acts as an N-N binucleophile. The reaction proceeds with one of the hydrazine nitrogens attacking the enamine system, leading to the displacement of an ethylamino group, followed by cyclization of the second nitrogen onto a cyano group to form the five-membered pyrazole ring. researchgate.netrsc.org This method provides a direct route to 5-aminopyrazole derivatives, which are themselves important intermediates in further syntheses.

Table 1: Representative Heterocyclic Scaffolds from Malononitrile (B47326) Derivatives
Starting Material AnalogueReagentResulting HeterocycleReaction Type
2-(bis(methylthio)methylene)malononitrileCyanoguanidine, Primary Amines4-Amino-5-cyano-2-cyanoiminopyrimidineCyclocondensation researchgate.net
2-(bis(methylthio)methylene)malononitrileN-substituted hydrazinecarbothioamides5-Amino-4-cyano-3-(methylthio)pyrazoleCyclocondensation researchgate.net
This compoundHydrazine Hydrate (Predicted)3,5-Diaminopyrazole derivativeCyclocondensation
This compoundAmidines (Predicted)Substituted AminopyrimidineCyclocondensation rsc.org

Synthons in Complex Organic Transformations

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound and its analogues are considered versatile synthons, particularly in multicomponent reactions (MCRs) and cycloadditions, due to their electronic properties and multiple reactive sites. researchgate.netnih.gov

The electron-withdrawing nature of the two cyano groups polarizes the C=C double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition). nih.gov This reactivity is fundamental to its role in complex transformations. In MCRs, it can be used to construct intricate molecular structures in a single step, which is efficient and reduces waste. researchgate.net For example, the one-pot synthesis of poly-functionalized cyanoiminopyrimidines from bis(methylthio)methylene malononitrile, primary amines, and cyanoguanidine showcases its utility as a key building block. researchgate.net

Furthermore, the activated double bond can participate as a dienophile in [4+2] cycloaddition reactions. While specific examples involving this compound are not widespread, structurally similar compounds like isatylidene malononitrile readily undergo such transformations to create complex spirocyclic systems. nih.govrsc.org

Polymer Chemistry and Advanced Materials

The application of this compound in polymer chemistry is an area of exploratory research. Its potential stems from the dicyanomethylene group, a well-known electron-accepting moiety used in the design of functional organic materials.

Formation of Amorphous Thin Solid Films

While specific studies detailing the formation of amorphous thin films from this compound are not prominent in the reviewed literature, related compounds containing the dicyanomethylene group are extensively used in materials for organic electronics, which often rely on thin-film morphologies. For instance, derivatives of dicyanomethylene-4H-pyran (DCM) are used as fluorescent dopants in organic light-emitting diodes (OLEDs), where they are incorporated into thin layers. rsc.orgresearchgate.net The performance of such devices is highly dependent on the morphology of these thin films, with amorphous (non-crystalline) structures often being desirable to ensure uniformity and prevent performance degradation associated with grain boundaries. diva-portal.orgnih.gov Molecules designed for these applications often feature a donor-π-acceptor structure to facilitate intramolecular charge transfer (ICT), a property that this compound inherently possesses. The formation of stable amorphous films is a critical challenge in materials science, and molecules with bulky or asymmetric substituents are often designed to inhibit crystallization. diva-portal.org

Specialized Industrial Applications

The unique electronic and optical properties of molecules containing the dicyanomethylene functional group suggest potential for use in specialized industrial applications, such as data recording.

Utilization in Laser Heat-Mode Type Recording Media

The utilization of this compound specifically in laser heat-mode recording media is not well-documented in publicly available scientific literature or patents. However, the operational principle of such media often relies on a laser inducing a physical or chemical change in a recording layer, typically involving a dye or chromophore that absorbs light at the laser's wavelength. Compounds with strong absorption bands, such as those with dicyanomethylene groups, are fundamental components of optical data storage technologies. rsc.org These donor-π-acceptor chromophores can exhibit large changes in their optical properties upon heating, making them candidates for heat-mode recording applications.

Q & A

Q. What are the key parameters influencing the synthesis of 2-(Bis(ethylamino)methylene)malononitrile, and how can reaction efficiency be optimized?

The synthesis typically involves substituting thiol or sulfur-containing groups with amines. For example, replacing methylthio groups in 2-(Bis(methylthio)methylene)malononitrile with ethylamine under reflux in n-butanol with pyridine and silver nitrate as a catalyst yields 26% product . Key parameters include:

  • Solvent choice : Polar solvents like n-butanol enhance nucleophilic substitution.
  • Catalyst : Silver nitrate facilitates sulfur displacement.
  • Temperature : Prolonged reflux (e.g., overnight) ensures completion.
  • Purification : Recrystallization in CH₂Cl₂:MeOH (19:1) improves purity. Optimization strategies include microwave-assisted synthesis (used for analogous compounds) to reduce reaction time and improve yields .

Q. How can the molecular structure of this compound be experimentally validated?

X-ray crystallography is the gold standard for determining three-dimensional conformation, as demonstrated for structurally similar malononitrile derivatives . Computational methods like density functional theory (DFT) can predict electronic properties and reactive sites, aiding in rational design for applications like anion recognition .

Q. What are the primary applications of this compound in supramolecular chemistry?

Malononitrile derivatives act as dual hydrogen bond donors for anion recognition due to their electron-deficient cyano groups. The ethylamino substituents enhance solubility and tune binding affinity, making them suitable for designing selective sensors . For example, analogous naphthalene-based derivatives detect CN⁻ in water with a detection limit of 1.6 × 10⁻⁷ mol/L .

Q. How does the electronic structure of this compound influence its optical properties?

The dicyanovinyl (DCV) unit in malononitrile derivatives creates strong electron-withdrawing effects, enabling applications in optoelectronics. UV-vis and photoluminescence (PL) spectra in solvents like CH₂Cl₂ or THF reveal charge-transfer transitions, with absorption maxima tunable via substituent effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretches near 2200 cm⁻¹) and monitors reaction progress (e.g., NH₂ disappearance) .
  • ¹H/¹³C NMR : Confirms substitution patterns and purity .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

DFT calculations predict charge distribution and reactive sites, enabling rational modification. For instance, anthracene- or pyrene-substituted derivatives exhibit enhanced π-π stacking for TiO₂ binding in dye-sensitized solar cells (DSSCs) . Molecular docking can simulate interactions with biological targets (e.g., oxidative stress regulators) .

Q. What strategies resolve contradictions in bioactivity data among malononitrile derivatives?

Structure-activity relationship (SAR) studies are essential. For example:

  • Thiadiazole-substituted derivatives show antimicrobial activity (35 mm inhibition zone against S. aureus at 200 µg/mL) , while phenyl/naphthyl variants modulate oxidative stress pathways .
  • Control experiments : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .

Q. How do solvent and substituent effects impact the photophysical behavior of this compound?

Solvent polarity stabilizes excited states, shifting absorption/emission maxima. For example:

  • Pyrene-DCV dyes in CH₂Cl₂ show λmax at 655 nm due to extended conjugation .
  • Isomerization under irradiation (λ > 340 nm) is negligible at -196°C but significant at room temperature, highlighting thermal effects .

Q. What synthetic routes enable the incorporation of this compound into functional polymers or nanomaterials?

  • Casting methods : Nanowires/microwires of anthracene-DCV derivatives form photoswitching devices .
  • Cyclocondensation : React with thiols or amines to generate heterocycles (e.g., benzothiazoles) for optoelectronic materials .

Q. How can mechanistic studies improve the regioselectivity of reactions involving this compound?

  • S-Cyclization : Silver nitrate catalyzes regioselective thioamide formation from 2-(Bis(methylthio)methylene)malononitrile and aminothiophenols .
  • Kinetic vs. thermodynamic control : Varying temperature and catalyst loading directs product formation (e.g., exclusive E-isomer isolation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.